molecular formula C24H29N3O5S2 B2934333 (Z)-4-((2,6-dimethylmorpholino)sulfonyl)-N-(6-methoxy-3-propylbenzo[d]thiazol-2(3H)-ylidene)benzamide CAS No. 1007177-71-0

(Z)-4-((2,6-dimethylmorpholino)sulfonyl)-N-(6-methoxy-3-propylbenzo[d]thiazol-2(3H)-ylidene)benzamide

Cat. No.: B2934333
CAS No.: 1007177-71-0
M. Wt: 503.63
InChI Key: UMMVURRIDJCRAN-IZHYLOQSSA-N
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Description

“(Z)-4-((2,6-dimethylmorpholino)sulfonyl)-N-(6-methoxy-3-propylbenzo[d]thiazol-2(3H)-ylidene)benzamide” (CAS: 1006807-69-7) is a structurally complex small molecule featuring a benzothiazole core fused with a benzamide moiety. Key structural elements include:

  • Benzothiazole ring: Substituted with a 6-methoxy group and a 3-propyl chain.
  • Morpholino sulfonyl group: A 2,6-dimethylmorpholine ring linked via a sulfonyl bridge to the benzamide.
  • Z-configuration: The imine bond (N–C=O) adopts a stereospecific Z-geometry, critical for molecular interactions.

The molecular formula is C25H31N3O6S2 (MW: 533.7 g/mol). Limited physicochemical data (e.g., melting point, solubility) are publicly available, but its synthetic pathway likely involves sulfonation, nucleophilic substitution, and cyclization steps analogous to methods in , where sulfonyl-containing triazoles were synthesized via hydrazide-isothiocyanate reactions .

Properties

IUPAC Name

4-(2,6-dimethylmorpholin-4-yl)sulfonyl-N-(6-methoxy-3-propyl-1,3-benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29N3O5S2/c1-5-12-27-21-11-8-19(31-4)13-22(21)33-24(27)25-23(28)18-6-9-20(10-7-18)34(29,30)26-14-16(2)32-17(3)15-26/h6-11,13,16-17H,5,12,14-15H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMMVURRIDJCRAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=C(C=C(C=C2)OC)SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CC(OC(C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

503.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-4-((2,6-dimethylmorpholino)sulfonyl)-N-(6-methoxy-3-propylbenzo[d]thiazol-2(3H)-ylidene)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, efficacy, and therapeutic potential.

Chemical Structure and Properties

The compound features a complex structure that includes a morpholine ring, a sulfonamide group, and a benzothiazole moiety. These structural components are known to influence the compound's biological interactions.

Research indicates that compounds with similar structures often exhibit various mechanisms of action, including:

  • Inhibition of Enzymatic Activity : Many sulfonamide derivatives act as inhibitors of specific enzymes, which can lead to therapeutic effects in conditions such as cancer and infections.
  • Antiviral Properties : Some related compounds have shown broad-spectrum antiviral effects by modulating intracellular pathways.

Anticancer Activity

Studies have demonstrated that benzothiazole derivatives possess significant anticancer properties. The compound under discussion may inhibit cancer cell proliferation through several pathways:

  • Induction of Apoptosis : Compounds with similar structures have been shown to induce programmed cell death in various cancer cell lines.
  • Cell Cycle Arrest : Some studies suggest that these compounds can halt the cell cycle, preventing cancer cells from dividing and proliferating.

Table 1: Summary of Anticancer Activity

CompoundCancer TypeIC50 (µM)Mechanism of Action
Benzothiazole Derivative 1MCF-7 Breast Cancer1.8 ± 0.02Apoptosis induction
Benzothiazole Derivative 2A549 Lung Cancer4.5 ± 0.05Cell cycle arrest
This compoundTBDTBDTBD

Antiviral Activity

Similar compounds have shown promise against viral infections by enhancing the immune response or directly inhibiting viral replication. For instance, derivatives featuring morpholine groups have been investigated for their ability to increase intracellular levels of antiviral proteins.

Case Studies

Several studies highlight the biological activity of compounds related to this compound:

  • Study on Hepatitis B Virus (HBV) : A related benzamide derivative was evaluated for its anti-HBV activity, demonstrating significant inhibition of viral replication in vitro and in vivo models .
  • Tyrosinase Inhibition : Research on phenylamino quinazolinone derivatives indicated effective inhibition of tyrosinase, suggesting potential applications in treating skin disorders .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s uniqueness lies in its benzothiazole core and morpholino sulfonyl group. Comparisons with structurally related analogs (Table 1) highlight key differences:

Compound Class Core Structure Substituents Key Functional Groups Molecular Weight (g/mol) Spectral Features (IR/NMR)
Target Compound Benzothiazole 6-methoxy, 3-propyl Morpholino sulfonyl, benzamide 533.7 S=O stretch: ~1250 cm⁻¹ (IR)
Triazole-thiones [7–9] 1,2,4-Triazole 4-(4-X-phenylsulfonyl)phenyl C=S, NH ~400–450 C=S: 1247–1255 cm⁻¹ (IR)
Chalcone derivatives [6] Flavonoid Hydroxy, prenyl α,β-unsaturated ketone ~250–300 C=O: ~1650 cm⁻¹ (IR)

Key Observations :

Core Heterocycles: The benzothiazole in the target compound contrasts with triazole or flavonoid cores in analogs, influencing electronic properties and binding affinities.

Sulfonyl vs.

Stereochemical Considerations: The Z-configuration of the imine bond may confer distinct conformational stability compared to E-isomers or non-stereospecific analogs.

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